Benzyl 3-hydroxybenzoate

Description

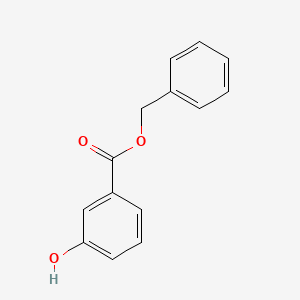

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLMZTCDRVMSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471379 | |

| Record name | Benzyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77513-40-7 | |

| Record name | Benzyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl 3-hydroxybenzoate CAS number and properties

An In-depth Technical Guide to Benzyl 3-hydroxybenzoate for Advanced Research

This guide provides an in-depth exploration of Benzyl 3-hydroxybenzoate, a versatile aromatic ester with significant potential in synthetic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a nuanced understanding of the compound's properties, synthesis, and applications, grounded in established scientific principles.

Core Compound Identification and Context

Benzyl 3-hydroxybenzoate (CAS No. 77513-40-7) is an organic compound belonging to the benzoate ester family.[1] Its structure, featuring a benzyl ester functional group and a hydroxyl group on the meta-position of the benzene ring, classifies it as a phenolic compound.[1] This specific arrangement of functional groups makes it a valuable intermediate, allowing for a diverse range of chemical modifications.

Its structural isomers, Benzyl 2-hydroxybenzoate (Benzyl Salicylate) and Benzyl 4-hydroxybenzoate (Benzylparaben), are well-known compounds with established applications in fragrances and as preservatives, respectively.[1][2][3] The positional difference of the hydroxyl group significantly influences the physicochemical properties and biological activities of these isomers, a critical consideration for any research and development endeavor.[1]

| Identifier | Data | Source |

| CAS Number | 77513-40-7 | [4][5] |

| IUPAC Name | benzyl 3-hydroxybenzoate | [4] |

| Molecular Formula | C₁₄H₁₂O₃ | [4][5] |

| Molecular Weight | 228.24 g/mol | [4][5] |

| Chemical Structure | C₁=CC=C(C=C1)COC(=O)C₂=CC(=CC=C₂)O | [4] |

| Synonyms | Benzyl 3-hydroxybenzoic acid | [4] |

Physicochemical Properties: A Comparative Perspective

The properties of Benzyl 3-hydroxybenzoate are best understood in comparison to its isomers. While specific experimental data for the 3-hydroxy isomer is limited in public literature, its characteristics can be reliably inferred from established chemical principles and data from its ortho- and para- counterparts.

| Property | Benzyl 3-hydroxybenzoate (Inferred) | Benzyl 2-hydroxybenzoate | Benzyl 4-hydroxybenzoate |

| CAS Number | 77513-40-7 | 118-58-1 | 94-18-8 |

| Appearance | Likely a solid at room temperature | Thick liquid or low-melting solid | White to off-white powder |

| Melting Point | Not specified, expected to be between its isomers | 18-20 °C[2] | 109-112 °C[6] |

| Boiling Point | Not specified | 168-170 °C (at 5 mm Hg)[2] | 170 °C[6] |

| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, DMF, acetone) with limited water solubility | Miscible with ethanol and ether; slightly soluble in water[2] | Soluble in ethanol; limited water solubility[3] |

| Storage | Sealed in dry, room temperature conditions | Not specified | Inert atmosphere, 2-8°C[6] |

Expert Insight: The significant difference in melting points between the 2-hydroxy (ortho) and 4-hydroxy (para) isomers is a classic example of how substituent position affects intermolecular forces. The para-isomer's linear, symmetric structure allows for more efficient crystal packing, leading to stronger intermolecular forces and a much higher melting point. The ortho-isomer can form an intramolecular hydrogen bond, which reduces its ability to form strong intermolecular hydrogen bonds, resulting in a lower melting point. The meta-isomer (Benzyl 3-hydroxybenzoate) is expected to have a melting point between these two extremes due to its less symmetrical structure compared to the para isomer and its capacity for intermolecular hydrogen bonding.

Synthesis and Purification: A Practical Workflow

The synthesis of Benzyl 3-hydroxybenzoate is readily achievable through standard esterification protocols. A prevalent and efficient method involves the reaction of 3-hydroxybenzoic acid with a benzyl halide.

Recommended Synthesis Protocol: Benzylation of 3-Hydroxybenzoic Acid

This protocol is based on a well-established method for preparing hydroxybenzoic benzyl esters.[1][7] It involves the reaction of 3-hydroxybenzoic acid with benzyl chloride in the presence of an amide solvent, which acts as a catalyst and solvent.

Workflow Diagram: Synthesis of Benzyl 3-hydroxybenzoate

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. CAS 94-18-8: Benzyl 4-hydroxybenzoate | CymitQuimica [cymitquimica.com]

- 4. Benzyl 3-hydroxybenzoate | C14H12O3 | CID 11736317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 77513-40-7|Benzyl 3-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 6. 94-18-8 CAS MSDS (Benzylparaben) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters - Google Patents [patents.google.com]

Benzyl 3-hydroxybenzoate synthesis from 3-hydroxybenzoic acid

An In-depth Technical Guide to the Synthesis of Benzyl 3-hydroxybenzoate

Executive Summary

This guide provides a comprehensive overview of the chemical synthesis of benzyl 3-hydroxybenzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The core challenge in this synthesis lies in the selective esterification of the carboxylic acid group in the presence of a reactive phenolic hydroxyl group on the 3-hydroxybenzoic acid starting material. This document explores various synthetic strategies, including the classical Fischer-Speier esterification, the mild and efficient Steglich esterification, and the Mitsunobu reaction. A detailed, field-proven protocol for the Steglich esterification is presented, chosen for its high efficiency and mild reaction conditions that preserve the integrity of the phenolic group. This guide is intended for researchers and professionals in drug development and organic synthesis, offering in-depth mechanistic insights, a step-by-step experimental workflow, characterization data, and troubleshooting advice to ensure successful and reproducible synthesis.

Introduction: The Synthetic Challenge

Benzyl 3-hydroxybenzoate is a benzoate ester that serves as a versatile building block in organic synthesis.[1] Its structure, containing both an ester and a free phenolic hydroxyl group, allows for subsequent chemical modifications at two distinct functional sites. However, the synthesis of this molecule from 3-hydroxybenzoic acid is not trivial. The presence of two nucleophilic centers—the carboxylate and the phenoxide (under basic conditions) or the neutral phenolic hydroxyl—necessitates a regioselective approach to ensure that benzylation occurs exclusively at the carboxylic acid.

Direct acid-catalyzed esterification is a viable route, though it requires careful control to prevent potential side reactions like polymerization.[2] Alternative methods that operate under milder conditions are often preferred to achieve higher yields and purity. This guide will dissect the most effective methodologies, weighing their advantages and disadvantages to provide a clear path to the target molecule.

Comparative Analysis of Synthetic Methodologies

The selective esterification of 3-hydroxybenzoic acid can be achieved through several established methods. The choice of method depends on factors such as substrate sensitivity, desired yield, and available laboratory equipment.

Fischer-Speier Esterification

This classical method involves the direct reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3] The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant (usually the alcohol) is used, or water is removed as it is formed, often with a Dean-Stark apparatus.[3][4]

Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[2] While effective for many simple esters, the harsh acidic conditions and high temperatures can be problematic for substrates with sensitive functional groups. For hydroxybenzoic acids, there is a risk of side reactions such as self-esterification leading to polyesters.[2]

Steglich Esterification

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5] This method is particularly advantageous for substrates that are sensitive to acid and for sterically hindered components.[5][6]

Mechanism: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate to form the ester. DMAP acts as a superior acyl transfer catalyst by first reacting with the O-acylisourea to form a reactive amide ("active ester"), which is then readily attacked by the alcohol.[5] A significant advantage is that the reaction proceeds efficiently at room temperature. A common challenge is the removal of the dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be filtered off.

Mitsunobu Reaction

The Mitsunobu reaction provides another mild route to esters by reacting an alcohol with a carboxylic acid using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] This reaction is renowned for its reliability and for proceeding with a clean inversion of stereochemistry at the alcohol's carbon center (a feature not relevant for benzyl alcohol but critical for chiral secondary alcohols).[8]

Mechanism: PPh₃ and DEAD combine to form a phosphonium intermediate. This intermediate activates the alcohol, converting the hydroxyl group into a good leaving group. The carboxylate then acts as the nucleophile, displacing the activated hydroxyl group to form the ester.[7] While highly effective, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes complicate purification.[9]

Recommended Synthetic Protocol: Steglich Esterification

The Steglich esterification is recommended as the most robust and reliable method for this specific transformation due to its mild conditions, high yields, and excellent functional group tolerance.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 10.0 | 1.38 g |

| Benzyl Alcohol | C₇H₈O | 108.14 | 12.0 | 1.25 mL |

| DCC | C₁₃H₂₂N₂ | 206.33 | 11.0 | 2.27 g |

| DMAP | C₇H₁₀N₂ | 122.17 | 1.0 | 122 mg |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL |

Equipment Setup

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet (optional, for anhydrous conditions)

-

Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

Glass funnel for filtration

-

Column chromatography setup

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-hydroxybenzoic acid (1.38 g, 10.0 mmol) and 4-dimethylaminopyridine (DMAP) (122 mg, 1.0 mmol).

-

Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture until all solids are dissolved.

-

Addition of Alcohol: Add benzyl alcohol (1.25 mL, 12.0 mmol) to the solution via syringe.

-

Cooling: Cool the flask in an ice bath to 0 °C.

-

Addition of Coupling Agent: While stirring at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) to the reaction mixture in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexanes:Ethyl Acetate. The product spot should be visible (visualize with UV light and/or potassium permanganate stain), and the starting 3-hydroxybenzoic acid spot should disappear.

-

Work-up - Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel or a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM (2 x 10 mL).

-

Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 25% ethyl acetate) to yield pure benzyl 3-hydroxybenzoate as a white solid or pale oil.

Visualization of Key Processes

Overall Synthetic Scheme

Caption: General reaction scheme for the synthesis of benzyl 3-hydroxybenzoate.

Steglich Esterification Mechanism

Caption: Catalytic cycle of the Steglich esterification.

Experimental Workflow

Caption: Step-by-step experimental and purification workflow.

Characterization and Quality Control

Confirmation of the final product's structure and purity is critical. The following data serves as a reference for quality control analysis.

| Technique | Expected Results for Benzyl 3-hydroxybenzoate |

| ¹H NMR | δ (ppm): ~7.4 (m, 5H, Ar-H of benzyl), ~7.3 (m, 3H, Ar-H of benzoate), ~7.1 (m, 1H, Ar-H of benzoate), ~5.3 (s, 2H, -CH₂-), ~5.0 (br s, 1H, -OH). |

| ¹³C NMR | δ (ppm): ~166 (C=O), ~158 (C-OH), ~136 (Ar-C), ~130 (Ar-CH), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~122 (Ar-CH), ~118 (Ar-CH), ~67 (-CH₂-). |

| IR (Infrared) | ν (cm⁻¹): ~3350 (broad, O-H stretch), ~3050 (Ar C-H stretch), ~1710 (strong, C=O ester stretch), ~1600, 1450 (Ar C=C stretch), ~1250 (C-O stretch). |

| Mass Spec (MS) | C₁₄H₁₂O₃, Molecular Weight: 228.24 g/mol .[10] Expected [M+H]⁺ or [M+Na]⁺ in ESI-MS. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive DCC (hydrolyzed).2. Insufficient reaction time.3. Wet reagents or solvent. | 1. Use fresh, high-purity DCC.2. Extend reaction time and continue monitoring by TLC.3. Ensure all reagents and glassware are anhydrous. Use a drying tube. |

| Starting Material Remains | 1. Incomplete reaction.2. Stoichiometry error (insufficient DCC or alcohol). | 1. Allow the reaction to stir longer.2. Re-check calculations and consider adding a slight excess of DCC (1.1-1.2 eq). |

| N-acylurea Byproduct Formation | In the absence of DMAP, the O-acylisourea can rearrange to a stable N-acylurea, which is difficult to remove.[5] | Ensure the catalytic amount of DMAP is added. DMAP significantly accelerates the desired esterification over the rearrangement.[5] |

| Difficulty Removing DCU | DCU is slightly soluble in some solvents like DCM, making filtration incomplete. | After filtration, concentrate the crude product. The remaining DCU will precipitate. Redissolve the product in a minimal amount of a solvent where DCU is poorly soluble (e.g., diethyl ether), cool, and re-filter. |

Safety Precautions

-

DCC (N,N'-dicyclohexylcarbodiimide): Is a potent skin sensitizer and should be handled with extreme care. Always wear gloves and work in a well-ventilated fume hood.

-

DCM (Dichloromethane): Is a suspected carcinogen. Handle only in a fume hood.

-

Acids and Bases: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of benzyl 3-hydroxybenzoate from 3-hydroxybenzoic acid is a prime example of regioselective esterification. While several methods are available, the Steglich esterification stands out for its mild conditions, high efficiency, and operational simplicity. By following the detailed protocol and troubleshooting guide provided, researchers can reliably produce high-purity benzyl 3-hydroxybenzoate, a key building block for further synthetic endeavors in medicinal chemistry and materials science.

References

[10] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11736317, Benzyl 3-hydroxybenzoate. Available at: [Link]

[11] Bagle, A. S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6515. Available at: [Link]

[6] Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

[5] Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]

[8] Organic Chemistry Portal. (2019). Mitsunobu Reaction. Available at: [Link]

[12] Quirk, M. E., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (138), e58003. Available at: [Link]

[13] Dodge, J. A., & Nissen, J. S. (1998). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 75, 198. Available at: [Link]

[14] JoVE. (2022, February 19). Synthesis of Esters Via Steglich Esterification in Acetonitrile - Experimental Protocol [Video]. YouTube. Available at: [Link]

[15] Li, Y., et al. (2023). Fast Esterification Method Mediated by Coupling Reagent NDTP. The Journal of Organic Chemistry. Available at: [Link]

[16] Google Patents. (2002). JP2002338521A - Method for producing benzyl hydroxybenzoate. Available at:

[17] Khan, K. M., et al. (2018). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives [Part II]. Rasayan Journal of Chemistry, 11(2), 703-709. Available at: [Link]

[18] Google Patents. (2001). EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids. Available at:

[7] Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

[4] Patil, S. B., et al. (2011). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Organic Chemistry: An Indian Journal, 7(3), 294-296. Available at: [Link]

[19] ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? Available at: [Link]

[20] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13618740, Benzoic acid 3-hydroxybenzyl ester. Available at: [Link]

[21] Google Patents. (1993). US5260475A - Esterification of hydroxybenzoic acids. Available at:

[9] ChemistryViews. (2019). Atom-Economical Mitsunobu Reaction Developed. Available at: [Link]

[22] Kamm, O., & Kamm, W. F. (1922). Benzyl benzoate. Organic Syntheses, 2, 5. Available at: [Link]

[3] University of Toronto. (n.d.). Experiment 10: Fischer Esterification. Available at: [Link]

[23] Adimurthy, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Available at: [Link]

[24] OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. athabascau.ca [athabascau.ca]

- 4. tsijournals.com [tsijournals.com]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Atom-Economical Mitsunobu Reaction Developed - ChemistryViews [chemistryviews.org]

- 10. Benzyl 3-hydroxybenzoate | C14H12O3 | CID 11736317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. JP2002338521A - Method for producing benzyl hydroxybenzoate - Google Patents [patents.google.com]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Benzoic acid 3-hydroxybenzyl ester | C14H12O3 | CID 13618740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. rsc.org [rsc.org]

- 24. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Physical and chemical properties of benzyl 3-hydroxybenzoate

An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl 3-hydroxybenzoate

Introduction

Benzyl 3-hydroxybenzoate (CAS No. 77513-40-7) is an aromatic organic compound belonging to the family of benzoate esters.[1] As a derivative of both benzoic acid and benzyl alcohol, it possesses a unique combination of a phenolic hydroxyl group and an ester linkage, making it a molecule of significant interest in synthetic and medicinal chemistry. Structurally, it is an isomer of the more commonly known benzyl salicylate (benzyl 2-hydroxybenzoate) and the preservative benzylparaben (benzyl 4-hydroxybenzoate).[1] This positional isomerism, dictating the location of the hydroxyl group on the benzoic acid moiety, profoundly influences its physicochemical properties and reactivity.[1] This guide provides a comprehensive exploration of the core physical and chemical characteristics of benzyl 3-hydroxybenzoate, offering field-proven insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical identifiers for benzyl 3-hydroxybenzoate are summarized below. These properties are crucial for its handling, application in synthesis, and prediction of its behavior in various chemical environments.

| Property | Value | Source(s) |

| IUPAC Name | benzyl 3-hydroxybenzoate | [2] |

| Synonyms | Benzyl 3-hydroxybenzoic acid | [2] |

| CAS Number | 77513-40-7 | [2][3] |

| Molecular Formula | C₁₄H₁₂O₃ | [2][3] |

| Molecular Weight | 228.24 g/mol | [2][3] |

| SMILES | C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)O | [2] |

| InChI Key | QCLMZTCDRVMSHA-UHFFFAOYSA-N | [2] |

| Storage | Sealed in dry, room temperature | [3] |

Chemical Structure and Reactivity

The reactivity of benzyl 3-hydroxybenzoate is governed by its three primary functional components: the ester group, the phenolic hydroxyl group, and the two aromatic rings.

-

Ester Group (-COO-) : This group is susceptible to nucleophilic attack, most notably hydrolysis. Under acidic or basic conditions, the ester bond can be cleaved to yield 3-hydroxybenzoic acid and benzyl alcohol. This reaction is fundamental to its role as a protecting group or as a precursor for derivatization.

-

Phenolic Hydroxyl Group (-OH) : The hydroxyl group attached directly to the benzene ring imparts weak acidity to the molecule. It can be deprotonated by a suitable base to form a phenoxide ion, which is a potent nucleophile. This functionality allows for subsequent reactions such as etherification (e.g., Williamson ether synthesis) or acylation to produce a diverse range of derivatives.

-

Aromatic Rings : Both the benzyl and benzoate rings can undergo electrophilic aromatic substitution. The reactivity of the benzoate ring is influenced by two competing factors: the hydroxyl group, which is an activating, ortho, para-directing substituent, and the ester group, which is a deactivating, meta-directing substituent. This electronic interplay makes it a versatile substrate for controlled aromatic functionalization.

Its bifunctional nature makes benzyl 3-hydroxybenzoate a valuable intermediate in organic synthesis, providing multiple reaction sites for building more complex molecular architectures.[1]

Caption: Synthesis via amide-catalyzed reaction.

Experimental Protocol: Laboratory Synthesis

This protocol details a robust method for synthesizing benzyl 3-hydroxybenzoate based on the amide-catalyzed reaction between 3-hydroxybenzoic acid and benzyl chloride. [4][5] Objective: To synthesize benzyl 3-hydroxybenzoate with high purity.

Principle: This procedure is a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid attacks the benzylic carbon of benzyl chloride. The presence of an amide catalyst accelerates the reaction, likely by activating the benzyl chloride. The hydrogen chloride byproduct is removed to drive the reaction to completion.

Materials & Reagents:

-

3-Hydroxybenzoic acid

-

Benzyl chloride

-

N-methyl-2-pyrrolidinone (NMP) or Dimethylformamide (DMF)

-

Toluene

-

Nitrogen gas supply

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet/outlet. Ensure the system is under a gentle flow of inert nitrogen gas.

-

Charging Reactants: To the flask, add 3-hydroxybenzoic acid (1.0 eq), benzyl chloride (1.0-1.2 eq), and the amide catalyst (e.g., NMP, 0.5-2.0 eq based on benzyl chloride).

-

Reaction: Heat the mixture with vigorous stirring to a temperature between 100-160°C. The optimal temperature will depend on the specific amide used.

-

Monitoring: Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the consumption of the starting material is complete. During the reaction, hydrogen chloride gas is evolved and can be scrubbed by passing the nitrogen outlet through a basic solution.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with toluene and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase. Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a final wash with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure benzyl 3-hydroxybenzoate.

Self-Validation: The integrity of the final product must be confirmed. The structure and purity should be verified using ¹H NMR, ¹³C NMR, and IR spectroscopy, and the purity should be assessed by HPLC.

Potential Applications in Research and Development

Benzyl 3-hydroxybenzoate is a valuable building block in several areas of chemical and pharmaceutical research:

-

Synthetic Intermediate : Its dual functionality allows it to serve as a versatile precursor for the synthesis of more complex molecules and scaffolds. [1]* Bioactive Molecule Synthesis : It has been utilized as a starting material in the synthesis of substituted aryl malonamates, which were investigated as potential substrates for serine β-lactamases, enzymes implicated in antibiotic resistance. [1]* Drug Discovery : Derivatives of 3-hydroxybenzoic acid are actively explored for their biological properties. Research has pointed towards potential applications in the development of novel therapeutics, including agents for Alzheimer's disease. [1]

Safety and Handling

Appropriate safety precautions must be observed when handling benzyl 3-hydroxybenzoate and the reagents for its synthesis.

-

GHS Classification : The compound is classified with the signal word "Warning". [3]* Precautionary Statements : P305+P351+P338 advises on the response to eye contact: "IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing." [3]* Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [3][6]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11736317, Benzyl 3-hydroxybenzoate. Retrieved from [Link]

-

Cheméo (n.d.). Chemical Properties of Benzene, [(phenylmethyl)thio]- (CAS 831-91-4). Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13618740, Benzoic acid 3-hydroxybenzyl ester. Retrieved from [Link]

-

British Pharmacopoeia (2013). Safety data sheet: Benzyl benzoate Assay Standard. Retrieved from [Link]

-

Justia Patents (2002). Process for the preparation of hydroxybenzoic benzyl esters. Retrieved from [Link]

-

ChemBK (n.d.). BENZYL O-HYDROXYBENZOATE. Retrieved from [Link]

- Google Patents (n.d.). US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters.

-

Chemos GmbH & Co.KG (2019). Safety Data Sheet: benzyl benzoate. Retrieved from [Link]

- Google Patents (n.d.). JP2002338521A - Method for producing benzyl hydroxybenzoate.

-

Moellhausen (2022). MSDS BENZYL BENZOATE EN Rel. 4. Retrieved from [Link]

- Google Patents (n.d.). US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters.

-

Silver Fern Chemical, Inc. (2020). Safety Data Sheet Benzyl Benzoate, Technical Grade. Retrieved from [Link]

-

The Royal Society of Chemistry (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

-

ResearchGate (n.d.). ¹H NMR spectrum and assignments of the internal standard (benzyl benzoate). Retrieved from [Link]

-

SpectraBase (n.d.). p-Hydroxybenzoic acid benzyl ester - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

ACS Publications (2022). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzyl 3-hydroxybenzoate | C14H12O3 | CID 11736317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 77513-40-7|Benzyl 3-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 4. US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters - Google Patents [patents.google.com]

- 5. US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters - Google Patents [patents.google.com]

- 6. pharmacopoeia.com [pharmacopoeia.com]

Benzyl 3-hydroxybenzoate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Benzyl 3-hydroxybenzoate in Organic Solvents

Authored by a Senior Application Scientist

Introduction: Understanding the Significance of Benzyl 3-hydroxybenzoate Solubility

Benzyl 3-hydroxybenzoate is a benzoate ester and a member of the phenol class of compounds.[1][2] Its molecular structure, featuring both a polar hydroxyl group and less polar benzyl and benzoate moieties, imparts a nuanced solubility profile that is critical for its application in various scientific fields.[2] For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility in organic solvents is paramount. This knowledge underpins crucial processes such as the design of synthetic routes, the development of purification strategies like crystallization, and the formulation of active pharmaceutical ingredients (APIs) into effective drug delivery systems.

This guide provides a detailed exploration of the solubility of benzyl 3-hydroxybenzoate, grounded in fundamental physicochemical principles. It offers a predictive framework for solubility based on solvent characteristics and presents a robust, step-by-step protocol for the empirical determination of solubility, ensuring both theoretical understanding and practical applicability.

Core Physicochemical Properties of Benzyl 3-hydroxybenzoate

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for benzyl 3-hydroxybenzoate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | [3] |

| Molecular Weight | 228.24 g/mol | [3] |

| IUPAC Name | benzyl 3-hydroxybenzoate | [3] |

| CAS Number | 77513-40-7 | [3] |

| Calculated XLogP3 | 3.6 | [3] |

The presence of a hydroxyl (-OH) group allows for hydrogen bonding, suggesting potential solubility in polar protic solvents. Conversely, the benzene rings and the ester linkage contribute to its non-polar character, indicating an affinity for less polar solvents. The calculated XLogP3 value of 3.6 suggests a greater solubility in lipids than in water, classifying it as a relatively hydrophobic compound.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone for predicting solubility.[4] This empirical rule states that substances with similar intermolecular forces are likely to be soluble in one another. Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: These solvents, such as methanol and ethanol, possess a hydrogen atom attached to an electronegative atom and can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: Solvents like acetone and ethyl acetate have a significant dipole moment but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors.

-

Non-Polar Solvents: These include solvents like hexane and toluene, which have low dielectric constants and do not have significant partial charges.

Given its molecular structure, benzyl 3-hydroxybenzoate is expected to exhibit the highest solubility in polar aprotic and polar protic solvents that can interact with its ester and hydroxyl groups. Its solubility is predicted to be lower in non-polar solvents.

Predicted and Reported Solubility Profile

Table of Reported Solubility for Benzyl 4-hydroxybenzoate:

| Solvent | Solvent Class | Reported Solubility | Source |

| Methanol | Polar Protic | Soluble | [] |

| Ethanol | Polar Protic | Soluble (25 mg/mL) | [7] |

| Chloroform | Polar Aprotic | Soluble | [] |

| Acetone | Polar Aprotic | Soluble | [6] |

| Water | Polar Protic | Almost insoluble (92 mg/L at 25°C) | [7][8] |

This data for the 4-hydroxy isomer aligns with the theoretical predictions. The compound is soluble in polar organic solvents like alcohols and acetone, while exhibiting very limited solubility in water.[][6] It is reasonable to extrapolate that benzyl 3-hydroxybenzoate will follow a similar trend.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, empirical determination is essential. The shake-flask method is a widely accepted and reliable technique for measuring the solubility of a compound in a given solvent.[9]

Step-by-Step Methodology

-

Preparation: Add an excess amount of benzyl 3-hydroxybenzoate to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Temperature control is critical as solubility is temperature-dependent.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the undissolved solid. This is typically achieved by centrifugation followed by careful decantation, or by filtration through a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent.

-

Quantification: Accurately dilute a known volume of the saturated supernatant with a suitable solvent. Analyze the concentration of benzyl 3-hydroxybenzoate in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: From the measured concentration of the diluted sample, calculate the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Causality and Self-Validation in Experimental Design

The trustworthiness of a solubility study hinges on a self-validating experimental design.

-

Why excess solute? The continuous presence of solid material ensures that the solution remains saturated throughout the equilibration period, providing a true measure of maximum solubility.

-

Why constant temperature? Solubility is a thermodynamic equilibrium that is highly sensitive to temperature. Maintaining a constant temperature is non-negotiable for reproducible results.

-

Why a validated analytical method? The accuracy of the final solubility value is entirely dependent on the accuracy of the method used for quantification. A validated HPLC or UV-Vis method ensures that the measured concentration is reliable.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for benzyl 3-hydroxybenzoate is not widely available, data for the related compound benzyl benzoate provides important safety guidance. Benzyl benzoate is listed as harmful if swallowed and toxic to aquatic life with long-lasting effects.[10][11][12][13]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Disposal: Dispose of waste materials in accordance with local, regional, and national environmental regulations. Avoid release into the environment.[10][12]

Conclusion

Benzyl 3-hydroxybenzoate, by virtue of its hybrid molecular structure, is predicted to be readily soluble in polar organic solvents such as alcohols, acetone, and ethyl acetate, with limited solubility in non-polar solvents and water. While quantitative data is sparse, the solubility profile of its 4-hydroxy isomer provides a strong basis for these predictions. For drug development and research applications, it is imperative to move beyond theoretical predictions and perform rigorous experimental determination using standardized protocols like the shake-flask method. Such empirical data is foundational for the successful formulation, purification, and application of this versatile compound.

References

- PubChem. (n.d.). Benzyl 3-hydroxybenzoate. National Center for Biotechnology Information.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Faculty of Pharmacy, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- PubChem. (n.d.). Benzoic acid 3-hydroxybenzyl ester. National Center for Biotechnology Information.

- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET - Benzyl benzoate.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Benchchem. (n.d.). Benzyl 3-hydroxybenzoate | 77513-40-7.

- Sigma-Aldrich. (n.d.). Benzyl 4-hydroxybenzoate 99 94-18-8.

- BOC Sciences. (n.d.). CAS 94-18-8 Benzyl 4-hydroxybenzoate.

- Merck Millipore. (n.d.). SAFETY DATA SHEET - Benzyl benzoate.

- British Pharmacopoeia. (2013, October 9). Safety data sheet - Benzyl benzoate.

- Caesar & Loretz GmbH. (n.d.). Safety data sheet - Benzyl benzoate.

- CymitQuimica. (n.d.). CAS 94-18-8: Benzyl 4-hydroxybenzoate.

- CPAChem. (2022, October 25). Safety data sheet - Benzyl 4-hydroxybenzoate.

- BLD Pharm. (n.d.). 77513-40-7|Benzyl 3-hydroxybenzoate.

- ChemBK. (n.d.). Benzyl 4-hydroxybenzoate.

- The Japanese Pharmacopoeia. (n.d.). Benzyl Benzoate.

- Wikipedia. (n.d.). Benzoic acid.

- Guidechem. (n.d.). Ethyl 3-hydroxybenzoate 7781-98-8 wiki.

- Wikipedia. (n.d.). Benzalkonium chloride.

- ChemicalBook. (2025, December 17). Benzylparaben | 94-18-8.

- Cheméo. (n.d.). Chemical Properties of Benzyl 4-hydroxybenzoate (CAS 94-18-8).

- ResearchGate. (n.d.). Solubility comparison in dichloromethane.

- Echemi. (2022, February 16). What Is Benzoic Acid Solubility In DCM.

- National Institute of Standards and Technology. (n.d.). Benzyl alcohol with Hexane (n-hexane) and Water - IUPAC-NIST Solubilities Database.

- Crysdot LLC. (n.d.). Benzyl 3-hydroxybenzoate.

- A Chemtek. (n.d.). Benzyl p-hydroxybenzoate Solution in Methanol, 100μg/mL | 94-18-8.

- National Council of Educational Research and Training. (n.d.). Organic Chemistry – Specific Name Reactions.

- Sciencemadness Wiki. (2024, March 5). Benzoic acid.

- National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-hydroxy-, methyl ester - the NIST WebBook.

- Wikipedia. (n.d.). 3-Hydroxybenzoic acid.

- National Institute of Standards and Technology. (n.d.). Ethyl 3-hydroxybenzoate - the NIST WebBook.

Sources

- 1. Benzoic acid 3-hydroxybenzyl ester | C14H12O3 | CID 13618740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Benzyl 3-hydroxybenzoate | C14H12O3 | CID 11736317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 6. CAS 94-18-8: Benzyl 4-hydroxybenzoate | CymitQuimica [cymitquimica.com]

- 7. Benzylparaben | 94-18-8 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. youtube.com [youtube.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. pharmacopoeia.com [pharmacopoeia.com]

- 13. caelo.de [caelo.de]

The Enigmatic Presence of Benzyl 3-Hydroxybenzoate in the Plant Kingdom: A Technical Guide

This in-depth technical guide delves into the current understanding of benzyl 3-hydroxybenzoate's natural occurrence in plants. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its known distribution, a plausible biosynthetic pathway, detailed methodologies for its study, and an exploration of its potential biological significance. While direct research on benzyl 3-hydroxybenzoate is still emerging, this guide synthesizes available data and draws logical parallels from closely related compounds to provide a robust framework for future investigations.

Introduction: Unveiling a Novel Phytochemical

Benzyl 3-hydroxybenzoate is an aromatic ester belonging to the benzoate family of secondary metabolites. Structurally, it is the ester formed from the condensation of benzyl alcohol and 3-hydroxybenzoic acid. While its isomer, benzyl salicylate (benzyl 2-hydroxybenzoate), has been more extensively studied, benzyl 3-hydroxybenzoate is beginning to be recognized as a naturally occurring compound in the plant kingdom. Its presence, though seemingly rare, opens new avenues for phytochemical research and potential applications in pharmacology and biotechnology.

The primary documented natural source of benzyl 3-hydroxybenzoate is the plant Desmos chinensis, a member of the Annonaceae family.[1][2] This finding, while significant, underscores the nascent stage of research into this particular compound. This guide aims to consolidate the existing knowledge and provide a forward-looking perspective on the study of this intriguing molecule.

Natural Occurrence and Distribution

The confirmed presence of benzyl 3-hydroxybenzoate in the plant kingdom is currently limited. The most definitive report comes from phytochemical analyses of Desmos chinensis, a plant with a history of use in traditional medicine.[1][2] The genus Desmos is known to be a rich source of flavonoids, alkaloids, and various benzoate esters.[1]

While direct evidence for benzyl 3-hydroxybenzoate in other species is lacking, its precursors are more widely distributed. 3-Hydroxybenzoic acid has been identified in plants such as vanilla, raspberry, and tea.[3] This suggests that the potential for the biosynthesis of benzyl 3-hydroxybenzoate may exist in a broader range of plant species than is currently documented. Future phytochemical screening efforts are likely to uncover more instances of its natural occurrence.

Proposed Biosynthetic Pathway

The biosynthesis of benzyl 3-hydroxybenzoate in plants has not been explicitly elucidated. However, based on our understanding of the formation of related benzoic acids and their esters, a plausible pathway can be proposed. This pathway involves the synthesis of the two precursor molecules, 3-hydroxybenzoic acid and benzyl alcohol, followed by their enzymatic esterification.

Biosynthesis of 3-Hydroxybenzoic Acid

The biosynthesis of hydroxybenzoic acids in higher plants can occur through various metabolic routes, primarily originating from the phenylpropanoid pathway.[4][5][6] One established route involves the β-oxidation of cinnamic acid derivatives.

Biosynthesis of Benzyl Alcohol

Benzyl alcohol is also derived from the phenylpropanoid pathway, with L-phenylalanine serving as the initial precursor.

Esterification: The Final Step

The final step in the formation of benzyl 3-hydroxybenzoate is the esterification of 3-hydroxybenzoic acid with benzyl alcohol. This reaction is likely catalyzed by an enzyme from the BAHD acyltransferase superfamily.[7][8] These enzymes utilize an acyl-CoA thioester as the acyl donor. Therefore, 3-hydroxybenzoic acid would first need to be activated to 3-hydroxybenzoyl-CoA.

Proposed Biosynthetic Pathway of Benzyl 3-Hydroxybenzoate

Caption: Proposed biosynthetic pathway of benzyl 3-hydroxybenzoate from L-phenylalanine.

Methodologies for Extraction, Isolation, and Identification

The successful study of benzyl 3-hydroxybenzoate relies on robust analytical methodologies. The following protocols are based on established techniques for the analysis of phenolic compounds from plant matrices and can be adapted for the specific study of this compound.[9][10][11][12]

Extraction

Organic solvent extraction is the primary method for isolating phenolic compounds from plant material.[12]

Step-by-Step Protocol for Extraction:

-

Sample Preparation: Air-dry the plant material (e.g., leaves, stems of Desmos chinensis) and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Selection: Macerate the powdered plant material in a suitable organic solvent. A solvent of medium polarity, such as ethyl acetate, is a good starting point, as it has been used successfully for the extraction of other benzyl benzoate esters from Desmos chinensis.[1] Methanol or ethanol are also effective solvents for the extraction of phenolic compounds.[12]

-

Extraction Process:

-

Soak the plant powder in the chosen solvent at room temperature for a period of 24-72 hours.

-

Alternatively, use a Soxhlet apparatus for a more exhaustive extraction.

-

-

Filtration and Concentration:

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Isolation and Purification

Chromatographic techniques are essential for the isolation and purification of benzyl 3-hydroxybenzoate from the crude extract.[13]

Step-by-Step Protocol for Isolation:

-

Column Chromatography:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

-

Further Purification:

-

Combine fractions containing the target compound and subject them to further purification using techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

-

Experimental Workflow for Isolation and Identification

Sources

- 1. Desmoschinensisflavones A and B, two rare flavones having a hybrid benzyl benzoate ester-flavone structural framework from Desmos chinensis Lour - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzyl 3-hydroxybenzoate | C14H12O3 | CID 11736317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemcess.com [chemcess.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. The biosynthesis of hydroxybenzoic acids in higher plants | Semantic Scholar [semanticscholar.org]

- 6. scilit.com [scilit.com]

- 7. A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. iris.unito.it [iris.unito.it]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

The Unseen Architecture: A Technical Guide to the Prospective Crystal Structure of Benzyl 3-Hydroxybenzoate

This guide provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development on the synthesis, crystallization, and prospective single-crystal X-ray diffraction analysis of benzyl 3-hydroxybenzoate. As of the latest literature review, a definitive crystal structure for this compound has not been publicly reported. Therefore, this document serves as both a detailed procedural roadmap for its determination and a forward-looking analysis of its potential structural characteristics and their implications.

Introduction: The Significance of Crystalline Form in Drug Design

In the realm of pharmaceutical sciences, the solid-state structure of an active pharmaceutical ingredient (API) or a key intermediate is of paramount importance. The precise three-dimensional arrangement of molecules in a crystal lattice dictates critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Benzyl 3-hydroxybenzoate (C₁₄H₁₂O₃), a benzoate ester and phenolic compound, represents a structural motif of interest in medicinal chemistry.[1][2] Its isomers, benzyl 2-hydroxybenzoate (benzyl salicylate) and benzyl 4-hydroxybenzoate (benzylparaben), are utilized in various applications, from fragrances to preservatives in cosmetics and pharmaceuticals.[3][4] Understanding the crystal structure of the 3-hydroxy isomer is a crucial step in characterizing its properties and unlocking its full potential as a versatile chemical intermediate for more complex molecules.[2]

This guide will delineate the experimental pathway to elucidate this unknown structure, from targeted synthesis to high-resolution single-crystal X-ray diffraction, and will further explore the anticipated structural features and their significance.

Synthesis and Purification of Benzyl 3-Hydroxybenzoate

The first critical step is the synthesis of high-purity benzyl 3-hydroxybenzoate suitable for single-crystal growth. Several synthetic routes have been reported, with the choice of method often depending on available starting materials, desired scale, and purification strategy.

Synthesis Methodology: Esterification of 3-Hydroxybenzoic Acid

A common and effective method is the esterification of 3-hydroxybenzoic acid with benzyl bromide.[2]

Protocol:

-

Reaction Setup: To a solution of 3-hydroxybenzoic acid in a polar aprotic solvent such as dimethylformamide (DMF), add a slight molar excess of a suitable base (e.g., potassium carbonate) to deprotonate the carboxylic acid.

-

Addition of Benzylating Agent: Slowly add benzyl bromide to the reaction mixture at room temperature with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure benzyl 3-hydroxybenzoate. An alternative synthetic approach involves the reaction of benzyl chloride with hydroxybenzoic acid in the presence of an amide.[2]

Characterization of the Synthesized Compound

Prior to crystallization experiments, the identity and purity of the synthesized benzyl 3-hydroxybenzoate must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight (228.24 g/mol ).[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., O-H stretch of the phenol, C=O stretch of the ester).

Single-Crystal Growth: The Gateway to Diffraction

Growing single crystals of sufficient size and quality is often the most challenging aspect of crystal structure determination. For a small organic molecule like benzyl 3-hydroxybenzoate, several crystallization techniques should be explored.

Solvent Selection and Crystallization Techniques

A suitable solvent for crystallization is one in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature.

Recommended Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled to room temperature or below, inducing crystallization.

Single-Crystal X-ray Diffraction: Elucidating the Atomic Arrangement

Once suitable single crystals are obtained, the next step is to analyze them using X-ray diffraction to determine the three-dimensional arrangement of atoms.[5]

Experimental Workflow

The process of single-crystal X-ray crystallography is a well-established and powerful analytical technique for determining the atomic and molecular structure of a crystal.[5]

Sources

A Comprehensive Technical Guide to the Thermochemical Analysis of Benzyl 3-Hydroxybenzoate

Abstract

This technical guide provides a comprehensive framework for the thermochemical characterization of benzyl 3-hydroxybenzoate, a key intermediate in pharmaceutical and organic synthesis. In the absence of extensive experimental data for this specific compound, this document serves as a methodological whitepaper, detailing the essential experimental and computational techniques required to determine its critical thermochemical properties. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into establishing a robust thermochemical profile for novel molecular entities. We will explore the causality behind experimental choices, outline self-validating protocols, and provide a foundation for predicting and understanding the energetic landscape of benzyl 3-hydroxybenzoate.

Introduction: The Imperative of Thermochemical Data in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to suboptimal physicochemical properties. Thermochemical data, including enthalpy of formation, enthalpy of fusion, and thermal stability, are fundamental to understanding the energetic characteristics of a molecule. For a compound like benzyl 3-hydroxybenzoate (C₁₄H₁₂O₃), this information is critical for:

-

Polymorph Screening and Stability: Different crystalline forms (polymorphs) of a drug substance can exhibit varying solubility, bioavailability, and stability. Thermochemical analysis is instrumental in identifying and characterizing these polymorphs, ensuring the selection of the most stable and effective form.

-

Process Safety and Hazard Assessment: Manufacturing processes often involve heating and cooling cycles. Understanding the thermal stability and decomposition profile of benzyl 3-hydroxybenzoate is paramount to preventing runaway reactions and ensuring a safe operational environment.

-

Formulation Development: The energy required for phase transitions (e.g., melting) directly impacts formulation strategies, such as hot-melt extrusion and spray drying.

-

Computational Modeling and Drug Design: Experimental thermochemical data serves as a crucial benchmark for validating and refining computational models used in rational drug design and the prediction of molecular properties.

This guide will provide the methodologies to obtain these crucial data points for benzyl 3-hydroxybenzoate, thereby de-risking its development pathway.

Physicochemical Properties of Benzyl 3-Hydroxybenzoate

A foundational understanding of the basic physicochemical properties of benzyl 3-hydroxybenzoate is essential before undertaking detailed thermochemical analysis.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

| IUPAC Name | benzyl 3-hydroxybenzoate | [1] |

| CAS Number | 77513-40-7 | [1] |

Experimental Determination of Thermochemical Properties

The following sections detail the primary experimental techniques for the thermochemical characterization of benzyl 3-hydroxybenzoate. The protocols are designed to be self-validating through rigorous calibration and control measures.

Enthalpy of Fusion and Melting Point by Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is the cornerstone for measuring the heat absorbed or released by a sample as a function of temperature. For benzyl 3-hydroxybenzoate, this technique will yield its melting point and enthalpy of fusion, critical parameters for purity assessment and polymorph identification. The choice of a controlled heating rate is crucial; a slower rate provides better resolution of thermal events, while a faster rate can be used to suppress unwanted transitions in metastable forms.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) according to ASTM E968 standards.

-

Sample Preparation: Accurately weigh 2-5 mg of benzyl 3-hydroxybenzoate into a clean, hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.

-

Thermal Program:

-

Equilibrate the sample at a temperature at least 25°C below the expected melting point.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature sufficiently above the melting point to ensure complete transition.

-

Hold isothermally for 2-5 minutes to ensure thermal equilibrium.

-

Cool the sample at a controlled rate (e.g., 10°C/min) to observe crystallization behavior.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Trustworthiness: The reliability of the DSC data is ensured by:

-

Performing multiple runs (n≥3) to assess reproducibility.

-

Using a fresh sample for each run to avoid degradation products from interfering with subsequent measurements.

-

Verifying the calibration before and after the experimental runs.

Visualization of DSC Workflow

Caption: Workflow for Determining Melting Point and Enthalpy of Fusion using DSC.

Thermal Stability and Decomposition by Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For benzyl 3-hydroxybenzoate, TGA is essential for determining its thermal stability and decomposition profile. The choice of atmosphere (inert vs. oxidative) is critical, as it can significantly influence the decomposition pathway. An inert atmosphere (e.g., nitrogen) is typically used to study the intrinsic thermal stability, while an oxidative atmosphere (e.g., air) provides insights into its stability in the presence of oxygen.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate reference materials.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of benzyl 3-hydroxybenzoate onto the TGA sample pan.

-

Atmosphere and Flow Rate: Purge the furnace with the desired gas (e.g., high-purity nitrogen or dry air) at a constant flow rate (e.g., 50-100 mL/min).

-

Thermal Program: Heat the sample from ambient temperature to a final temperature well above its decomposition point (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The TGA thermogram will show the percentage of weight loss versus temperature. The onset of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.

Trustworthiness:

-

The use of a high-purity purge gas ensures a controlled and reproducible atmosphere.

-

A consistent heating rate and sample mass across runs are crucial for comparing results.

-

Coupling the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) can identify the gaseous decomposition products, providing a deeper mechanistic understanding.

Enthalpy of Combustion by Bomb Calorimetry

Expertise & Experience: Bomb calorimetry is the standard method for determining the enthalpy of combustion (ΔHc) of a substance. From this value, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law. This is a highly specialized technique that requires meticulous attention to detail to achieve accurate results. Benzoic acid is the primary standard for calibrating the bomb calorimeter.

Experimental Protocol:

-

Calorimeter Calibration: Determine the heat capacity of the calorimeter by combusting a certified sample of benzoic acid.

-

Sample Preparation: A pellet of known mass (approximately 1 g) of benzyl 3-hydroxybenzoate is placed in the sample crucible. A fuse wire is attached to the ignition electrodes and placed in contact with the sample.

-

Bomb Assembly: The crucible is placed inside the high-pressure vessel ("bomb"), which is then sealed and pressurized with high-purity oxygen (typically to 30 atm).

-

Combustion: The bomb is submerged in a known mass of water in the calorimeter. The sample is ignited, and the temperature change of the water is precisely measured.

-

Data Analysis and Corrections: The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated using the following relationship: ΔH_f°(sample) = ΣΔH_f°(products) - ΔH_c°(sample)

Trustworthiness:

-

The use of high-purity oxygen ensures complete combustion.

-

Precise measurement of the mass of the sample and the temperature change is critical.

-

Proper application of all necessary corrections is essential for accuracy.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for predicting thermochemical properties.

Expertise & Experience: Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for many organic molecules. For higher accuracy, composite methods like the Gaussian-n (G3, G4) theories are employed. These methods combine calculations at different levels of theory and with different basis sets to approximate a very high-level calculation.[2] The choice of method depends on the desired accuracy and available computational resources.

Computational Workflow:

-

Geometry Optimization: The molecular structure of benzyl 3-hydroxybenzoate is optimized to find its lowest energy conformation using a method like B3LYP with a suitable basis set (e.g., 6-31G(d)).

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory and a larger basis set. For high accuracy, a composite method like G4 is recommended.[2]

-

Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K can be calculated using the atomization energy approach. This involves calculating the total energy of the molecule and its constituent atoms at the same level of theory and combining it with the experimental enthalpies of formation of the atoms.

Trustworthiness:

-

The accuracy of the computational results is highly dependent on the chosen level of theory and basis set.

-

It is crucial to compare the calculated results for related, well-characterized molecules with their experimental values to validate the computational protocol.

Visualization of Computational Workflow

Caption: Workflow for Computational Prediction of Thermochemical Data.

Thermochemical Data of Structurally Related Compounds

To provide context for the expected thermochemical properties of benzyl 3-hydroxybenzoate, the following table presents available data for structurally similar molecules. This data can be used for comparative analysis and to validate computational models.

| Compound | Property | Value | Source |

| Benzyl Benzoate | Enthalpy of Fusion (ΔHfus) | - | [3] |

| Enthalpy of Vaporization (ΔHvap) | - | [3] | |

| Methyl 4-hydroxybenzoate | Enthalpy of Fusion (ΔHfus) | - | [4] |

| Enthalpy of Sublimation | - | [4] | |

| 3-Hydroxybenzoic Acid | Melting Point | 202 °C | [5] |

| Vapor Pressure | 0.000158 mmHg | [5] |

Conclusion

References

-

Monte, M. J. S., & Santos, L. M. N. B. F. (2011). Thermodynamic properties of the methyl esters of p-hydroxy and p-methoxy benzoic acids. The Journal of Chemical Thermodynamics, 43(5), 713-720. [Link]

-

PubChem. (n.d.). Benzyl 3-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Benzyl benzoate. Retrieved from [Link]

-

Gaussian. (n.d.). Gn Methods. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Benzyl 3-hydroxybenzoate | C14H12O3 | CID 11736317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzyl Benzoate (CAS 120-51-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 3-Hydroxybenzoate and its Positional Isomers

Abstract

Benzyl hydroxybenzoates, a class of aromatic esters, are pivotal compounds in pharmaceutical sciences, cosmetics, and organic synthesis. This technical guide provides a comprehensive analysis of benzyl 3-hydroxybenzoate and its ortho (benzyl 2-hydroxybenzoate, or benzyl salicylate) and para (benzyl 4-hydroxybenzoate, or benzylparaben) isomers. We will explore their distinct physicochemical properties, delineate common and advanced synthetic methodologies, detail robust analytical techniques for their separation and characterization, and discuss their current and emerging applications, with a particular focus on the drug development sector. This document is intended for researchers, chemists, and formulation scientists, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of Positional Isomerism

Benzyl hydroxybenzoates are esters formed from the condensation of a hydroxybenzoic acid with benzyl alcohol. The three primary positional isomers—ortho, meta, and para—share the same molecular formula (C₁₄H₁₂O₃) and molecular weight (228.24 g/mol ), yet the location of the hydroxyl group on the benzoic acid ring dramatically alters their chemical and biological profiles.[1][2] This guide will dissect these differences, providing the technical rationale behind their unique behaviors and applications.

-

Benzyl 2-hydroxybenzoate (Benzyl Salicylate): Widely known for its use in fragrances and as a UV filter in sunscreens.[3]

-

Benzyl 3-hydroxybenzoate: A valuable intermediate in organic synthesis.[4]

-

Benzyl 4-hydroxybenzoate (Benzylparaben): Recognized for its potent antimicrobial properties, leading to its use as a preservative.[5][6]

The distinct properties imparted by the hydroxyl group's position—influencing factors like intramolecular hydrogen bonding, steric hindrance, and electronic effects—are central to understanding their utility.

Comparative Physicochemical Properties

The subtle shift in the hydroxyl group's position leads to significant differences in the macroscopic properties of these isomers. These properties are critical for predicting their behavior in various matrices, from reaction solvents to final formulations.

Table 1: Comparative Physicochemical Data of Benzyl Hydroxybenzoate Isomers

| Property | Benzyl 2-hydroxybenzoate (ortho) | Benzyl 3-hydroxybenzoate (meta) | Benzyl 4-hydroxybenzoate (para) |

| Synonyms | Benzyl Salicylate | m-Hydroxybenzoic acid benzyl ester | Benzylparaben, Benzyl Parasept |

| CAS Number | 118-58-1[2] | 77513-40-7[1] | 94-18-8[7] |

| Appearance | Colorless liquid or solid | Solid | White crystalline powder[8] |

| Melting Point | 24-26 °C | Not well-documented | 109-112 °C[8][9] |

| Boiling Point | 168-170 °C @ 5 mmHg | Not well-documented | 170 °C[8] |

| Solubility | Soluble in ethanol, ether; very slightly soluble in water | Soluble in organic solvents | Soluble in ethanol, acetone; limited solubility in water[6] |

| Molecular Formula | C₁₄H₁₂O₃[2] | C₁₄H₁₂O₃[1] | C₁₄H₁₂O₃[7] |

| Molecular Weight | 228.24 g/mol [2] | 228.24 g/mol [1] | 228.24 g/mol [7] |

Expert Insight: The significantly lower melting point of the ortho isomer, benzyl salicylate, is a direct consequence of intramolecular hydrogen bonding between the phenolic hydroxyl group and the ester's carbonyl oxygen. This internal bonding reduces the potential for intermolecular hydrogen bonding, which is the dominant force leading to the higher melting point observed in the para isomer.

Synthesis and Manufacturing Strategies

The synthesis of benzyl hydroxybenzoates can be approached through several established routes. The choice of method often depends on the desired scale, purity requirements, and the cost of starting materials.

Fischer Esterification

This is the most classical and direct approach, involving the acid-catalyzed reaction between the corresponding hydroxybenzoic acid and benzyl alcohol.

Causality: The reaction requires a strong acid catalyst (e.g., H₂SO₄) to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by benzyl alcohol. The reaction is reversible, necessitating the removal of water (e.g., via a Dean-Stark apparatus) to drive the equilibrium towards the ester product.

Williamson Ether Synthesis Analogue (from Alkali Metal Salt)

This method involves the reaction of an alkali metal salt of a hydroxybenzoic acid (e.g., sodium salicylate) with benzyl chloride.[3]

Causality: This is an Sₙ2 reaction where the carboxylate anion acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride ion. This method can be advantageous as it avoids the use of strong acids and high temperatures, but it generates salt byproducts that must be removed.[3] Phase-transfer catalysts are sometimes employed to improve the reaction rate between the aqueous and organic phases.[3]

Transesterification

For the para isomer, an alternative route involves the transesterification of methyl p-hydroxybenzoate with benzyl alcohol in the presence of a base catalyst like potassium carbonate.[8]

Causality: The base deprotonates benzyl alcohol, forming the more nucleophilic benzyl alkoxide. This alkoxide then attacks the carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate which subsequently collapses, eliminating methoxide and forming the desired benzyl ester. Excess benzyl alcohol is used to shift the equilibrium, and it is later removed by vacuum distillation.[8]

Analytical Characterization and Quality Control